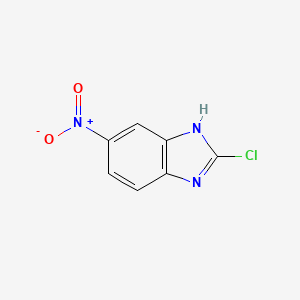

2-Chloro-5-nitro-1H-1,3-benzimidazole

Description

BenchChem offers high-quality 2-Chloro-5-nitro-1H-1,3-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-nitro-1H-1,3-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-nitro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSMACGSFHRVFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5955-72-6 | |

| Record name | 2-chloro-5-nitro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-nitro-1H-1,3-benzimidazole

Abstract

This technical guide provides a comprehensive, in-depth overview of a reliable and efficient synthetic pathway for 2-chloro-5-nitro-1H-1,3-benzimidazole. This compound is a critical intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] The guide details a robust two-step synthesis beginning with the cyclocondensation of 4-nitro-1,2-phenylenediamine to form the core benzimidazolone structure, followed by a dehydroxy-chlorination to yield the final product. Each section is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and rationale for the chosen methodologies.

Introduction and Strategic Overview

2-Chloro-5-nitro-1H-1,3-benzimidazole (CAS No. 5955-72-6) is a key heterocyclic building block. The presence of a chloro group at the 2-position provides a reactive site for nucleophilic substitution, while the nitro group at the 5-position significantly influences the molecule's electronic properties and serves as a handle for further functionalization, such as reduction to an amine. Its derivatives have been explored for a wide range of biological activities.[1]

The synthesis strategy detailed herein is a logical and field-proven two-step process designed for efficiency and scalability:

-

Step 1: Cyclocondensation. Formation of the intermediate, 5-nitro-1H-benzo[d]imidazol-2(3H)-one, via the reaction of 4-nitro-1,2-phenylenediamine with urea. This step efficiently constructs the core benzimidazole ring system.

-

Step 2: Dehydroxy-chlorination. Conversion of the 2-hydroxy (or keto tautomer) functionality of the intermediate into the target 2-chloro group using phosphorus oxychloride (POCl₃), a powerful and widely used chlorinating agent for this type of transformation.[3][4]

This pathway is advantageous due to the accessibility of starting materials and the generally high yields achieved in both steps.

Physicochemical Data of Key Compounds

A clear understanding of the physical properties of the reactants, intermediates, and products is crucial for successful synthesis and purification.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 4-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | 153.14 | 99-56-9 | Brown or yellow solid |

| 5-Nitro-1H-benzo[d]imidazol-2(3H)-one | C₇H₅N₃O₃ | 179.13 | 93-84-5 | Off-white to yellow solid |

| 2-Chloro-5-nitro-1H-1,3-benzimidazole | C₇H₄ClN₃O₂ | 197.58 | 5955-72-6 | Solid |

Core Synthesis Pathway: A Visual Representation

The overall transformation from the starting diamine to the final chlorinated product is illustrated below. This pathway highlights the key structural changes occurring at each stage of the synthesis.

Caption: Two-step synthesis of 2-chloro-5-nitro-1H-1,3-benzimidazole.

Part 1: Synthesis of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one

Principle and Rationale

The formation of the benzimidazol-2-one core is achieved through the cyclocondensation of an o-phenylenediamine with a carbonyl source. In this protocol, 4-nitro-1,2-phenylenediamine is reacted with urea. The reaction proceeds by the initial nucleophilic attack of one of the amino groups of the diamine on the carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia, leading to the stable heterocyclic ring system.[5] The presence of the electron-withdrawing nitro group on the phenylenediamine ring reduces the nucleophilicity of the amino groups, which may necessitate elevated temperatures to drive the reaction to completion.[6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of benzimidazolones from o-phenylenediamines and urea.[5]

Materials:

-

4-Nitro-1,2-phenylenediamine (1.0 eq)

-

Urea (2.0-3.0 eq)

-

Water or a high-boiling point solvent (e.g., ethylene glycol)

-

Standard laboratory glassware for reflux

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-1,2-phenylenediamine (e.g., 15.3 g, 0.1 mol) and urea (e.g., 18.0 g, 0.3 mol). Add water or ethylene glycol to form a stirrable slurry.

-

Heating: Heat the reaction mixture to a gentle reflux (typically 120-160°C) with vigorous stirring. The exact temperature will depend on the solvent used.[5]

-

Reaction Monitoring: Maintain the reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature. A solid precipitate of the product should form.

-

If water was used as the solvent, pour the mixture into a larger volume of cold water to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

-

Purification:

-

Wash the filter cake thoroughly with cold water to remove any unreacted urea and other water-soluble byproducts.

-

Wash with a small amount of cold ethanol or diethyl ether to facilitate drying.

-

Dry the off-white to yellow solid product under vacuum to a constant weight. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol or an ethanol/water mixture if necessary.

-

Part 2: Synthesis of 2-Chloro-5-nitro-1H-1,3-benzimidazole

Principle and Rationale

The conversion of the 2-hydroxybenzimidazole (which exists in tautomeric equilibrium with the benzimidazol-2-one form) to a 2-chlorobenzimidazole is a classic dehydroxy-chlorination reaction.[3] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4][7]

The mechanism involves the activation of the carbonyl oxygen by phosphorylation. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus atom of POCl₃, forming a dichlorophosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion (from POCl₃ itself) acts as a nucleophile, attacking the C2 carbon and displacing the dichlorophosphate group to yield the final 2-chloro product.[7] The reaction is typically performed by heating the substrate in an excess of POCl₃, which serves as both the reagent and the solvent.[8]

Detailed Experimental Protocol

This protocol is based on general procedures for the chlorination of 2-hydroxyazaheterocycles using phosphorus oxychloride.[8][9][10]

Materials:

-

5-Nitro-1H-benzo[d]imidazol-2(3H)-one (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5.0-10.0 eq, used in excess as reagent and solvent)

-

Ice water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 5-nitro-1H-benzo[d]imidazol-2(3H)-one (e.g., 17.9 g, 0.1 mol).

-

Reagent Addition: (Caution: Perform in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water). Carefully add an excess of phosphorus oxychloride (e.g., 80-100 mL) to the flask.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110°C) with stirring. The solid will gradually dissolve as the reaction proceeds.

-

Reaction Monitoring: Maintain the reflux for 2-4 hours. Monitor the reaction's completion by TLC (a sample must be carefully quenched in a separate vial with ice/bicarbonate and extracted before spotting).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess POCl₃ under reduced pressure (high vacuum distillation). This is the safest way to handle the excess reagent.

-

(Extreme Caution: Highly exothermic and gas evolution). Very slowly and carefully, pour the cooled reaction residue onto a large volume of crushed ice with vigorous stirring.

-

Neutralize the acidic aqueous mixture by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

-

Purification:

-

If the product is not clean enough, it can be extracted from the neutralized aqueous layer using ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield 2-chloro-5-nitro-1H-1,3-benzimidazole.

-

Safety and Handling

-

4-Nitro-1,2-phenylenediamine: A potential sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing HCl gas. All operations must be conducted in a well-ventilated chemical fume hood. Use heavy-duty gloves, a lab coat, and chemical splash goggles. Ensure a quenching agent (like sodium bicarbonate) is readily available.

-

Work-up Procedures: The quenching of POCl₃ is highly exothermic and releases gas. This step must be performed slowly, with efficient cooling and stirring, and in a large enough vessel to accommodate potential foaming.

Conclusion

The described two-step synthesis provides a reliable and well-documented pathway to 2-chloro-5-nitro-1H-1,3-benzimidazole. By starting with the cyclocondensation of 4-nitro-1,2-phenylenediamine with urea, the benzimidazolone intermediate is formed efficiently. The subsequent dehydroxy-chlorination using phosphorus oxychloride is a robust method to install the reactive chloro-substituent at the 2-position. Careful execution of the experimental protocols, particularly the handling and quenching of POCl₃, is critical for a safe and successful synthesis. This guide provides the foundational knowledge for researchers to produce this valuable intermediate for applications in drug discovery and development.

References

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (2022). Google Patents.

-

Methodology of chlorination of benzimidazolone instead of using Phosphorous Oxychloride. (2012). ResearchGate. Retrieved from [Link]

-

Deoxychlorination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

-

Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. (2022). ACS Publications. Retrieved from [Link]

-

Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (2012). Scholars Research Library. Retrieved from [Link]

- Process for preparing 2-chloro-benzimidazole derivatives. (2000). Google Patents.

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013). ResearchGate. Retrieved from [Link]

-

Synthesis of benzimidazole derivatives (1–30). (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). ResearchGate. Retrieved from [Link]

-

Microwave-assisted synthesis of some 5(6)-nitro-1H-benzimidazoles and their hydrazide derivatives. (2013). ResearchGate. Retrieved from [Link]

-

Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. (2024). ResearchGate. Retrieved from [Link]

-

MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)-NITRO-1H- BENZIMIDAZOLES AND THEIR HYDRAZIDE DERIVATIVES. (2013). Semantic Scholar. Retrieved from [Link]

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). ResearchGate. Retrieved from [Link]

- Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water. (1972). Google Patents.

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Deoxychlorination - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 9. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-nitro-1H-1,3-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-5-nitro-1H-1,3-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The specific substitutions of a chloro group at the 2-position and a nitro group at the 5-position of the benzimidazole ring system impart unique electronic and steric properties to the molecule, making it a valuable building block for the synthesis of novel therapeutic agents.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-5-nitro-1H-1,3-benzimidazole. As a Senior Application Scientist, the following sections are structured to not only present the known data but also to provide the underlying scientific rationale for the experimental methodologies used in their determination. This approach is designed to equip researchers with the practical knowledge required to handle, characterize, and utilize this compound effectively in a research and development setting.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. The molecular structure of 2-Chloro-5-nitro-1H-1,3-benzimidazole is depicted below.

Diagram: Molecular Structure of 2-Chloro-5-nitro-1H-1,3-benzimidazole

Caption: Chemical structure of 2-Chloro-5-nitro-1H-1,3-benzimidazole.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 5955-72-6 | [1] |

| Molecular Formula | C₇H₄ClN₃O₂ | [1] |

| Molecular Weight | 197.58 g/mol | |

| InChI | 1S/C7H4ClN3O2/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H,9,10) | |

| InChIKey | GWSMACGSFHRVFA-UHFFFAOYSA-N | |

| SMILES | ClC(N1)=NC2=C1C=CC(=O)=C2 |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

Table 2: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 225-227 °C | [1] |

| Boiling Point (Predicted) | 435.9 ± 37.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [1] |

| Flash Point (Predicted) | 217.4 ± 26.5 °C | [1] |

| LogP (Predicted) | 3.06 | [1] |

| Appearance | Solid |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

-

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.

-

Methodology (Capillary Method):

-

A small, finely powdered sample of 2-Chloro-5-nitro-1H-1,3-benzimidazole is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then 1-2 °C/min near the expected melting point).

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[5]

-

Solubility Profile

-

Rationale: Understanding the solubility of a compound in various solvents is crucial for its formulation, purification, and use in biological assays. The predicted LogP of 3.06 suggests that the compound is lipophilic and likely to have low aqueous solubility but good solubility in organic solvents.[1]

-

Methodology (Equilibrium Solubility Method):

-

An excess amount of 2-Chloro-5-nitro-1H-1,3-benzimidazole is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8]

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Acidity Constant (pKa) Determination

-

Rationale: The pKa value(s) of a molecule dictate its ionization state at a given pH. This is critical for predicting its behavior in physiological environments, as ionization affects membrane permeability and receptor binding. The benzimidazole moiety contains both an acidic (N-H) and a basic (pyridine-like nitrogen) center.

-

Methodology (UV-Vis Spectrophotometry):

-

A stock solution of 2-Chloro-5-nitro-1H-1,3-benzimidazole is prepared in a suitable solvent (e.g., methanol).

-

A series of buffer solutions with a range of known pH values is prepared.

-

A small aliquot of the stock solution is added to each buffer solution to a constant final concentration.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.[9][10]

-

Spectral Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2-Chloro-5-nitro-1H-1,3-benzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR provides information on the number and chemical environment of the hydrogen atoms in the molecule.

-

Expected Signals:

-

A broad singlet in the downfield region (typically > 12 ppm) corresponding to the N-H proton of the imidazole ring.[11]

-

Signals in the aromatic region (7-9 ppm) corresponding to the three protons on the benzene ring. The electron-withdrawing nitro group and the chloro-substituted imidazole ring will significantly influence the chemical shifts of these protons.

-

-

-

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule.

-

Expected Signals:

-

Signals for the seven distinct carbon atoms in the molecule. The chemical shifts will be influenced by the attached heteroatoms and substituent groups.

-

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

-

Expected Characteristic Absorptions:

-

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.[12]

-

C=N stretch: An absorption band around 1620-1640 cm⁻¹.[12]

-

N-O stretch (nitro group): Two strong absorption bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1360 cm⁻¹ (symmetric).[12][13]

-

C-Cl stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

Synthesis

A common synthetic route to benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2][3] For 2-Chloro-5-nitro-1H-1,3-benzimidazole, a plausible synthetic pathway is the reaction of 4-nitro-o-phenylenediamine with a suitable C1 synthon followed by chlorination, or by using a pre-chlorinated C1 synthon. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of related benzimidazoles, often leading to shorter reaction times and higher yields.[3]

Diagram: Generalized Synthetic Pathway for Benzimidazoles

Caption: General reaction scheme for the synthesis of benzimidazoles.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-5-nitro-1H-1,3-benzimidazole. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-Chloro-5-nitro-1H-1,3-benzimidazole, along with the experimental methodologies for their determination. A thorough understanding of these properties is fundamental for researchers working with this compound, enabling its effective use in the synthesis of novel molecules with potential therapeutic applications. The provided protocols and spectral interpretations serve as a valuable resource for the characterization and quality control of this important chemical entity.

References

- BenchChem. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.

- Eltayeb, N. E., et al. (2011). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389.

- Eckhardt, M., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.

- ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5-triphenylimidazole in 1-chlorobutane; points are the experimental values. Retrieved from https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig3_230985532

- Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(65), 34567-34574.

-

ResearchGate. (2025). Spectral characterization and antimicrobial activity of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-Phenols and their zinc(II) complexes. Retrieved from [Link]

- Abdel-rahman, A. A.-H., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5334.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide.

- BenchChem. (2025). Melting point and appearance of 2-Chloro-5-nitrobenzaldehyde.

-

ResearchGate. (n.d.). pKa values of compounds 1-6 determined by CE experiments. Retrieved from [Link]

- Domańska, U., et al. (2007). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

-

ACS Publications. (2007). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-nitrobenzamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Vo, T. H., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.

- El-Faham, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22867–22891.

- Kumar, D., et al. (2017). Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. Journal of Chemistry, 2017, 1–9.

-

Chemsrc. (2026). 2-Chloro-5-nitro-1H-1,3-benzimidazole. Retrieved from [Link]

- Poole, C. F., & Vryzas, Z. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis.

- Claramunt, R. M., et al. (2012). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 8, 1276–1286.

- Giraud, N., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry, 94(22), 7844–7851.

- Hida, M., et al. (1993). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of the Chemical Society of Pakistan, 15(1), 35-39.

- Al-Istrabadi, F. T., & Al-Gharrawi, A. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 861-881.

-

ResearchGate. (2015). Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole?. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum[6]. Retrieved from [Link]

- Acar, Ç., et al. (2016). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 54(4), 309–315.

-

ResearchGate. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Retrieved from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Molecules. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

- BenchChem. (2025). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

- Selva, A., & Vettori, U. (1975). Mass spectrometry of oxazoles. Gazzetta Chimica Italiana, 105(9-10), 1029–1043. 1029–1043.

Sources

- 1. 2-Chloro-5-nitro-1H-1,3-benzimidazole | CAS#:5955-72-6 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 4. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijirss.com [ijirss.com]

- 11. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. article.sapub.org [article.sapub.org]

The Strategic Intermediate: A Technical Guide to 2-Chloro-5-nitro-1H-1,3-benzimidazole (CAS 5955-72-6)

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-5-nitro-1H-1,3-benzimidazole (CAS 5955-72-6), a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the specific combination of a reactive 2-chloro group and an electron-withdrawing 5-nitro group makes this compound a highly versatile intermediate for synthesizing complex molecular architectures.[1][2] This guide moves beyond a simple recitation of properties to explain the causality behind its synthetic utility and biological relevance. We will dissect its chemical properties, provide validated synthesis and characterization protocols, explore its reactivity, and illuminate its emerging role in cutting-edge therapeutic modalities, particularly in the field of targeted protein degradation.

Core Molecular Profile and Physicochemical Properties

2-Chloro-5-nitro-1H-1,3-benzimidazole is a solid at room temperature, possessing a unique combination of functional groups that dictate its reactivity and utility.[3] The core structure consists of a benzene ring fused to an imidazole ring, with a chlorine atom at the electrophilic C2 position and a nitro group at the C5 position. The nitro group acts as a strong electron-withdrawing group, influencing the electron density of the entire ring system and the acidity of the N-H proton.

The strategic placement of the chloro and nitro groups is fundamental to its role as a synthetic intermediate. The chlorine at the 2-position is an excellent leaving group, primed for nucleophilic substitution, which is the cornerstone of its synthetic versatility.[4]

Table 1: Physicochemical and Spectroscopic Identifiers

| Property | Value | Reference |

| CAS Number | 5955-72-6 | [3] |

| Molecular Formula | C₇H₄ClN₃O₂ | [3] |

| Molecular Weight | 197.58 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 225-227 °C | [5] |

| SMILES | ClC1=NC2=CC=C(=O)C=C2N1 | [3] |

| InChI Key | GWSMACGSFHRVFA-UHFFFAOYSA-N | [3] |

Synthesis and Characterization: A Validated Approach

The synthesis of 2-Chloro-5-nitro-1H-1,3-benzimidazole is a multi-step process that requires careful control of reaction conditions. While numerous methods exist for benzimidazole synthesis, a reliable and scalable route proceeds via the formation of a 2-mercaptobenzimidazole intermediate, followed by chlorination. This approach is well-documented for analogous structures and provides a logical pathway to the target molecule.[6]

Synthetic Pathway Overview

The synthesis begins with the cyclization of 4-nitro-o-phenylenediamine with carbon disulfide to form 2-mercapto-5-nitro-1H-benzimidazole. This intermediate is then subjected to an oxidative chlorination reaction to replace the thiol group with a chlorine atom, yielding the final product.

Caption: Synthetic route to 2-Chloro-5-nitro-1H-1,3-benzimidazole.

Detailed Experimental Protocol

Part A: Synthesis of 2-Mercapto-5-nitro-1H-benzimidazole

-

Rationale: This step utilizes the well-established reaction of an o-phenylenediamine with carbon disulfide in a basic medium to form the benzimidazole-2-thione ring system. Ethanol and water act as the solvent system, and potassium hydroxide serves as the base.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.1 eq.) in a mixture of ethanol and water.

-

Add 4-nitro-o-phenylenediamine (1.0 eq.) to the solution and stir until dissolved.

-

Add carbon disulfide (1.2 eq.) dropwise to the mixture with stirring.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the remaining residue in water and treat with activated charcoal.

-

Filter the hot solution and cool the filtrate. Acidify the filtrate with dilute acetic acid until precipitation is complete.

-

Collect the yellow precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-mercapto-5-nitro-1H-benzimidazole.

-

Part B: Synthesis of 2-Chloro-5-nitro-1H-1,3-benzimidazole

-

Rationale: The conversion of the 2-mercapto group to a 2-chloro group is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction proceeds via an oxidative chlorination mechanism.[7]

-

Procedure:

-

In a fume hood, carefully add 2-mercapto-5-nitro-1H-benzimidazole (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq.).

-

Heat the mixture under reflux for 2-4 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The crude product will precipitate out. Neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) until the pH is ~7.

-

Collect the solid product by filtration, wash extensively with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-Chloro-5-nitro-1H-1,3-benzimidazole.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Table 2: Key Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons will appear in the downfield region (typically δ 7.5-8.5 ppm). The N-H proton will appear as a broad singlet, which is exchangeable with D₂O. The specific splitting patterns will depend on the solvent used but will reflect the substitution on the benzene ring.[8] |

| ¹³C NMR | Characteristic signals for the aromatic carbons, with carbons attached to the nitro group and chlorine atom being significantly shifted. The C2 carbon bearing the chlorine atom will have a distinct chemical shift. Data for the related 2-chloro-5-nitro-benzamine shows aromatic carbons in the δ 110-150 ppm range.[9] |

| FT-IR (KBr) | Characteristic peaks for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=N stretching (~1620 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1520 and ~1340 cm⁻¹, respectively).[10] |

| HPLC | Purity analysis can be performed using a reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid.[11] A UV detector set at an appropriate wavelength (e.g., 254 nm or 316 nm) can be used for detection.[2][12] |

Chemical Reactivity and Mechanistic Insights

The synthetic power of 2-Chloro-5-nitro-1H-1,3-benzimidazole stems from the reactivity of its key functional groups.

Nucleophilic Aromatic Substitution (SNA)

The C2 position of the benzimidazole ring is highly electrophilic, and the chlorine atom serves as an effective leaving group. This facilitates nucleophilic aromatic substitution (SNA) reactions, allowing for the introduction of a wide array of functional groups.[13]

-

Causality: The electron-withdrawing nitro group at the C5 position further activates the benzimidazole ring system towards nucleophilic attack.[14] This electronic pull, combined with the inherent electrophilicity of the C2 carbon flanked by two nitrogen atoms, makes the SNAr reaction at this position particularly facile.

Common nucleophiles include:

-

Amines: Reaction with primary or secondary amines yields 2-amino-5-nitro-1H-benzimidazole derivatives.

-

Alkoxides/Phenoxides: Reaction with sodium methoxide or other alkoxides produces 2-alkoxy-5-nitro-1H-benzimidazoles.

-

Thiols: Reaction with thiols leads to the formation of 2-thioether-substituted benzimidazoles.

Caption: Key reaction pathways for 2-Chloro-5-nitro-1H-1,3-benzimidazole.

N-Substitution

The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH). The resulting anion can then be alkylated or arylated using electrophiles like alkyl halides or aryl halides, allowing for modification at the N1 position.[14]

Reduction of the Nitro Group

The 5-nitro group can be selectively reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂) or iron in acidic media. This transformation is crucial as it introduces a new point of functionality, converting the electron-withdrawing nitro group into an electron-donating amino group, which can then be used for further derivatization (e.g., amide formation, diazotization).[15]

Applications in Drug Discovery and Development

The true value of 2-Chloro-5-nitro-1H-1,3-benzimidazole is realized in its application as a strategic building block for biologically active molecules. The benzimidazole nucleus is a core component of numerous approved drugs, and nitro-substituted derivatives are actively being investigated for a range of therapeutic indications.[1][16]

Intermediate for Targeted Protein Degradation (TPD)

A groundbreaking application for this compound is in the synthesis of ligands for the E3 ubiquitin ligase cereblon (CRBN).[17] This is a critical area of research in the development of Proteolysis-Targeting Chimeras (PROTACs).

-

Mechanism of Action Insight: PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[18] They consist of a ligand that binds to a target protein, a linker, and a ligand that binds to an E3 ligase like CRBN. By bringing the target protein and the E3 ligase into close proximity, the PROTAC hijacks the cell's natural ubiquitin-proteasome system to tag the target protein for destruction.[19]

2-Chloro-5-nitro-1H-1,3-benzimidazole has been explicitly cited in patent literature as a key intermediate for creating novel CRBN ligands.[17] The 2-chloro position allows for the attachment of the spirocyclic moieties that bind to CRBN, demonstrating its direct role in this cutting-edge therapeutic modality.[17][20]

Caption: Role of the title compound in the mechanism of PROTACs.

Scaffolding for Kinase and PARP Inhibitors

The benzimidazole scaffold is a well-known "hinge-binder" in many kinase inhibitors. Furthermore, derivatives of 2-aryl-5(6)-nitro-1H-benzimidazole have shown potent activity as Poly (ADP-ribose) polymerase (PARP) inhibitors.[21]

-

Mechanism of Action Insight: PARP inhibitors function by blocking a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[4] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[22] The nitrobenzimidazole core can be modified to create potent PARP inhibitors, making the title compound a valuable starting point for such discovery efforts.[21][23]

Precursor for Antimicrobial and Antiprotozoal Agents

Nitro-aromatic compounds, including nitrobenzimidazoles, have a long history as antimicrobial and antiprotozoal agents.[24] The nitro group can be bioreduced within anaerobic organisms to form reactive nitroso and hydroxylamine species that damage cellular macromolecules. Derivatives of 5(6)-nitro-1H-benzimidazole have demonstrated significant activity against parasites like Giardia intestinalis and Trichomonas vaginalis.[24]

Safety and Handling

-

GHS Hazard Classification (Inferred from related compounds):

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

2-Chloro-5-nitro-1H-1,3-benzimidazole is far more than a simple catalog chemical; it is a strategically designed synthetic intermediate that provides access to a wealth of molecular diversity. Its value is rooted in the predictable and versatile reactivity of the 2-chloro and 5-nitro functional groups. For the medicinal chemist, it represents a key entry point into the synthesis of potent kinase inhibitors, PARP inhibitors, and antimicrobial agents. Most significantly, its documented use as a precursor for novel CRBN ligands places it at the forefront of targeted protein degradation, one of the most exciting and rapidly advancing fields in modern drug discovery. Understanding the core principles of its synthesis, reactivity, and application, as detailed in this guide, empowers researchers to fully leverage its potential in the creation of next-generation therapeutics.

References

- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review of recent literature. Beilstein Journal of Organic Chemistry, 13, 1419–1446.

- Thermo Fisher Scientific. (2021).

- Gallardo-Macias, R., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Archives of Pharmacal Research, 34(2), 181-189.

- Justia Patents. (2025). Spirocyclic compounds.

- Thermo Fisher Scientific. (2025).

- Chemsrc. (2025). 2-Chloro-5-nitro-1H-1,3-benzimidazole | CAS#:5955-72-6.

- Mohammed, R. A. (2025).

- Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, 45B, 1756-1758.

- Patil, S. B., et al. (n.d.).

- ChemicalBook. (n.d.). 2-Chloro-5-nitro-benzamine(6283-25-6) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-chloro-5-nitro-1h-1,3-benzimidazole(5955-72-6) 1 h nmr.

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

- Wang, S., et al. (2024).

- Harrison, D., & Ralph, J. T. (1965). Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Journal of the Chemical Society (Resumed), 236-241.

- Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22965-22983.

- Sigma-Aldrich. (n.d.).

- Bentham Science. (n.d.). Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors.

- Farnie, G., & Dix, F. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). Triphosgene preparing process.

- Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(35), 131348.

- Wang, Z., et al. (2022). Mechanism of PARP inhibitor resistance and potential overcoming strategies.

- Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- Google Patents. (n.d.). Process for preparing 2-chloro-benzimidazole derivatives.

- Álvarez-Lueje, A., et al. (2008). Determination and characterization of new benzimidazoles with activity against Trypanosoma cruzi by UV spectroscopy and HPLC. Bioorganic & Medicinal Chemistry, 16(1), 204-211.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-nitro-1H-1,3-benzimidazole.

- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

- CDH Fine Chemical. (n.d.).

- Pharmacy Times. (2023). Drug Pathways, Potential Mechanisms of Resistance in PARP Inhibition.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-nitro-1H-1,3-benzimidazole 5955-72-6.

- Murai, J., & Pommier, Y. (2022). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Science, 113(9), 2849-2858.

- Fang, B., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 19(40).

- Semantic Scholar. (2023).

- SID. (n.d.). Synthesis of 2-Substitued Benzimidazoles Using P2O5-SiO2.

- Pérez-Villanueva, M., et al. (2022). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 27(19), 6598.

- BenchChem. (2025). A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis.

- Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428.

- Apollo Scientific. (2022).

- BPS Bioscience. (n.d.).

- Astellas Pharma Inc. (2022).

- SIELC Technologies. (2018). Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column.

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. primescholars.com [primescholars.com]

- 6. ijptjournal.com [ijptjournal.com]

- 7. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]

- 8. 2-CHLORO-5-NITRO-1H-1,3-BENZIMIDAZOLE(5955-72-6) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Chloro-5-nitro-benzamine(6283-25-6) 13C NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Benzimidazole, 2-methyl-5-nitro- | SIELC Technologies [sielc.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. fishersci.com [fishersci.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. jddtonline.info [jddtonline.info]

- 18. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pharmacytimes.com [pharmacytimes.com]

- 23. benthamscience.com [benthamscience.com]

- 24. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-5-nitro-1H-1,3-benzimidazole

Introduction: A Privileged Scaffold in Medicinal Chemistry

The benzimidazole nucleus is a cornerstone in the architecture of pharmacologically active molecules, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1] The fusion of a benzene ring with an imidazole ring creates a bicyclic heterocyclic system that is a key structural component in numerous approved drugs. The introduction of specific substituents onto this core structure allows for the fine-tuning of its physicochemical properties and biological activity. This guide focuses on the molecular structure of 2-Chloro-5-nitro-1H-1,3-benzimidazole, a derivative with significant potential in drug discovery and development. The presence of a reactive chloro group at the 2-position and a strongly electron-withdrawing nitro group at the 5-position imparts a unique chemical reactivity and biological activity profile to this molecule.[2][3] This document will provide a comprehensive overview of its molecular structure, synthesis, and spectroscopic characterization, offering valuable insights for researchers and scientists in the field.

Molecular Structure and Physicochemical Properties

2-Chloro-5-nitro-1H-1,3-benzimidazole is a solid at room temperature with the chemical formula C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol . Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5955-72-6 | [4] |

| Molecular Formula | C₇H₄ClN₃O₂ | |

| Molecular Weight | 197.58 | |

| Appearance | Solid | |

| InChI | 1S/C7H4ClN3O2/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H,9,10) | |

| SMILES | ClC(N1)=NC2=C1C=CC(=O)=C2 |

Structural Isomerism and Tautomerism

A key structural feature of 1H-benzimidazoles is the existence of tautomerism, where the proton on the imidazole nitrogen can migrate between the two nitrogen atoms. In the case of 2-Chloro-5-nitro-1H-1,3-benzimidazole, this results in two tautomeric forms: 2-Chloro-5-nitro-1H-1,3-benzimidazole and 2-Chloro-6-nitro-1H-1,3-benzimidazole. In solution, these two forms are in a dynamic equilibrium. The position of this equilibrium can be influenced by the solvent and the electronic nature of the substituents. For the purpose of this guide, the 5-nitro isomer is considered the predominant form for discussion, as is common in the literature for similar compounds.[5]

Synthesis of 2-Chloro-5-nitro-1H-1,3-benzimidazole: A Plausible Protocol

Experimental Protocol: Cyclocondensation Approach

This protocol is based on established methods for the synthesis of substituted benzimidazoles.[6]

Reactants:

-

4-nitro-o-phenylenediamine

-

Triphosgene or a similar phosgene equivalent

-

A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitro-o-phenylenediamine (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the non-nucleophilic base (2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Chlorocarbonyl Source: Dissolve triphosgene (0.4 equivalents) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the starting material (4-nitro-o-phenylenediamine) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 2-Chloro-5-nitro-1H-1,3-benzimidazole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Essential as triphosgene and the reaction intermediates are sensitive to water.

-

Non-nucleophilic Base: Neutralizes the HCl generated during the reaction without competing in the nucleophilic attack on the carbonyl group.

-

Triphosgene: A safer alternative to phosgene gas, which serves as the source of the C=O group that ultimately becomes the C2 carbon of the benzimidazole ring, which is then chlorinated.

Caption: A plausible synthetic workflow for 2-Chloro-5-nitro-1H-1,3-benzimidazole.

Spectroscopic Characterization

While specific, detailed spectra for 2-Chloro-5-nitro-1H-1,3-benzimidazole are not publicly available in the provided search results, commercial suppliers indicate their existence.[7] Based on the known spectral data of similar benzimidazole derivatives, the following characteristic peaks and signals can be predicted.[8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the imidazole ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 12.0 - 14.0 | Broad Singlet |

| Aromatic-H | 7.5 - 8.5 | Doublets, Doublet of Doublets |

The exact chemical shifts and coupling constants of the aromatic protons will depend on the specific tautomer present and the solvent used for analysis. The downfield shift of the N-H proton is characteristic of benzimidazoles due to hydrogen bonding and the aromatic nature of the ring system.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (C2) | 140 - 150 |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Aromatic Quaternary C | 130 - 145 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=N Stretch | 1600 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| N-O Asymmetric Stretch (NO₂) ** | 1500 - 1560 | Strong |

| N-O Symmetric Stretch (NO₂) ** | 1330 - 1370 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Mass Spectrometry (MS) (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 197 and an isotopic peak at m/z 199 due to the presence of the chlorine-37 isotope. The fragmentation pattern would be expected to involve the loss of small molecules such as HCl, NO₂, and HCN.

Reactivity and Potential Applications

The chemical reactivity of 2-Chloro-5-nitro-1H-1,3-benzimidazole is largely dictated by the interplay between the chloro and nitro substituents.

Nucleophilic Substitution at the 2-Position

The chlorine atom at the 2-position of the benzimidazole ring is activated towards nucleophilic substitution.[9][10][11] This allows for the facile introduction of a wide variety of functional groups, making it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the benzimidazole ring system facilitates the attack of nucleophiles at this position.

Caption: Nucleophilic substitution at the 2-position of 2-Chloro-5-nitro-1H-1,3-benzimidazole.

Biological Activity and Drug Development Potential

The nitrobenzimidazole scaffold is associated with a broad spectrum of biological activities, including anthelmintic, antibacterial, and anticancer properties.[3][5][12][13] The nitro group is often a key pharmacophore, and its reduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, can lead to the formation of cytotoxic reactive species.[14] This makes 2-Chloro-5-nitro-1H-1,3-benzimidazole an attractive starting point for the development of novel therapeutic agents. Its ability to undergo further functionalization at the 2-position allows for the generation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

References

-

[Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed. Available from: [Link]

-

In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules. 2018;23(11):2943. Available from: [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. 2021;9:792731. Available from: [Link]

-

Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Journal of the Chemical Society (Resumed). 1965:236-240. Available from: [Link]

-

Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Journal of the Chemical Society (Resumed). 1965:236-240. Available from: [Link]

-

Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole. Journal of the Chemical Society C: Organic. 1967:1822-1825. Available from: [Link]

-

Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. ResearchGate. Available from: [Link]

-

Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. PubMed. Available from: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. 2022;12(35):22995-23020. Available from: [Link]

-

2-Chloro-5-nitro-1H-1,3-benzimidazole. Chemsrc. Available from: [Link]

-

Some 2-Benzyl-5-nitrobenzimidazoles. Journal of the Chemical Society C: Organic. 1968:848-852. Available from: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. 2022;12(35):22995-23020. Available from: [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 7. 2-CHLORO-5-NITRO-1H-1,3-BENZIMIDAZOLE(5955-72-6) 1H NMR [m.chemicalbook.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-5-nitro-1H-1,3-benzimidazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] This guide focuses on a specific, highly functionalized subset: derivatives of 2-Chloro-5-nitro-1H-1,3-benzimidazole. The strategic placement of an electron-withdrawing nitro group at the 5-position and a reactive chloro group at the 2-position creates a versatile template for synthesizing compounds with a broad spectrum of biological activities. This document provides a comprehensive overview of the synthesis, multifaceted biological evaluation, and mechanistic insights into these derivatives, with a particular emphasis on their potential as anticancer and antimicrobial agents. We will explore the structure-activity relationships that govern their potency and provide detailed, field-proven experimental protocols to empower further research and development in this promising area of drug discovery.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzimidazole consists of a benzene ring fused to an imidazole ring.[3] This arrangement is not only a key component of natural molecules like Vitamin B12 but also a "privileged structure" in drug design, capable of interacting with a wide array of biological targets through various non-covalent interactions.[2] The derivatives of 2-Chloro-5-nitro-1H-1,3-benzimidazole are of particular interest due to their enhanced electronic properties, which modulate their reactivity and biological interactions, leading to a diverse range of therapeutic activities including anticancer, antimicrobial, anthelmintic, anti-inflammatory, and antihypertensive effects.[1][4][5][6]

Synthetic Pathways and Derivatization

The primary and most efficient route for synthesizing the core 2-substituted-5-nitro-1H-benzimidazole structure involves the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes or carboxylic acids.[1][7] The use of an oxidizing agent like sodium metabisulfite is common when starting from aldehydes.[7] The resulting scaffold serves as a versatile intermediate. The hydrogen at the N-1 position can be readily substituted via alkylation with various halides in the presence of a base, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[1][7] Microwave-assisted synthesis has been shown to improve reaction yields and significantly reduce reaction times.[8]

Protocol 2.1: General Synthesis of 2-(4-chlorophenyl)-5-nitro-1H-benzo[d]imidazole

This protocol describes a representative condensation reaction, a foundational step for creating a library of derivatives.

Rationale: The condensation of an o-phenylenediamine with an aldehyde is a classic, high-yielding method for forming the benzimidazole ring. Sodium metabisulfite (Na₂S₂O₅) is used here as a mild oxidizing agent to facilitate the cyclization and aromatization process.

Methodology:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.

-

Reagent Addition: To the stirred solution, add sodium metabisulfite (1.5 eq).

-

Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the contents into ice-cold water with stirring.

-

Precipitation & Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove any unreacted starting materials and salts.

-

Purification: Dry the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-(4-chlorophenyl)-5-nitro-1H-benzo[d]imidazole.

Spectrum of Biological Activities

The unique electronic and structural features of 2-Chloro-5-nitro-1H-1,3-benzimidazole derivatives have led to their investigation across multiple therapeutic areas.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of these derivatives against various human cancer cell lines.

Mechanistic Insights: The anticancer effects are attributed to multiple mechanisms of action. A prominent mechanism is the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[9] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations), leading to cell cycle arrest and apoptosis.[9] Another proposed target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids.[1][8] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for both antimicrobial and anticancer agents.[1]

Key Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential.

Protocol 5.1: In Vitro Anticancer Evaluation (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a standard, reliable method for measuring cytotoxicity. [9] Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 5.2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

Rationale: This method determines the Minimum Inhibitory Concentration (MIC) and is the gold standard for antimicrobial susceptibility testing due to its quantitative and reproducible nature.

Methodology:

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Perspectives

Derivatives of 2-Chloro-5-nitro-1H-1,3-benzimidazole represent a highly versatile and potent class of molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anthelmintic agents, underpinned by compelling mechanisms of action like PARP and DHFR inhibition, marks them as priority candidates for further drug development.

Future research should focus on lead optimization guided by the established SAR to enhance potency and selectivity while minimizing potential toxicity. Exploring novel derivatives through combinatorial synthesis, investigating synergistic effects with existing drugs, and advancing the most promising candidates into preclinical in vivo models are critical next steps. The continued exploration of this privileged scaffold is poised to yield novel therapeutic agents to address unmet needs in oncology and infectious diseases.

References

-

Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. (n.d.). PubMed. [Link]

-

In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. (2020). Oriental Journal of Chemistry. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances. [Link]

-

Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. (1995). Mutagenesis. [Link]

-

6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship. (n.d.). PubMed. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). ResearchGate. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. [Link]

-

1-(2-Chloroethyl)-2-methylsulfanyl-5-nitro-1 H -benzimidazole. (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2022). Molecules. [Link]

-

Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. (2014). PubMed. [Link]

-

Biological activities of benzimidazole derivatives: A review. (2021). International Science Community Association. [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2001). Molecules. [Link]

-

Synthesis And Anti-Inflammatory Activity Of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines. (2019). ResearchGate. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). (2022). RSC Advances. [Link]

-

Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. (2014). Bioinorganic Chemistry and Applications. [Link]

-

Structure activity relationship of benzimidazole derivatives. (2023). ResearchGate. [Link]